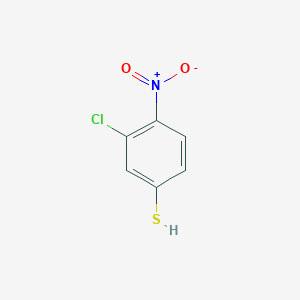
3-Chloro-4-nitrothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-nitrothiophenol is an organic compound with the molecular formula C6H4ClNO2S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrothiophenol can be achieved through several methods. One common method involves the reaction of 3-chloro-4-nitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the reduction of 3-chloro-4-nitrobenzenesulfonyl chloride using triphenylphosphine in toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-nitrothiophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used.
Major Products Formed
Reduction: 3-Chloro-4-aminobenzenethiol
Substitution: Various substituted benzenethiols depending on the nucleophile used
Oxidation: Disulfides or sulfonic acids
Aplicaciones Científicas De Investigación
3-Chloro-4-nitrothiophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-nitrothiophenol involves its interaction with molecular targets such as the serotonin transporter. The compound binds to the transporter, inhibiting the reuptake of serotonin from the synapse, which can be studied using radiolabeled versions of the compound . Additionally, its thiol group can participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzenethiol: Similar structure but with the positions of the chlorine and nitro groups reversed.
2,4-Dinitrobenzenethiol: Contains two nitro groups at the second and fourth positions.
4-Nitrobenzenethiol: Lacks the chlorine substituent.
Uniqueness
3-Chloro-4-nitrothiophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and binding properties. This unique structure allows it to be used as a radiotracer and in various substitution reactions that other similar compounds may not undergo as efficiently .
Propiedades
Fórmula molecular |
C6H4ClNO2S |
|---|---|
Peso molecular |
189.62 g/mol |
Nombre IUPAC |
3-chloro-4-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |
Clave InChI |
VOWWXGSJYWKYKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)
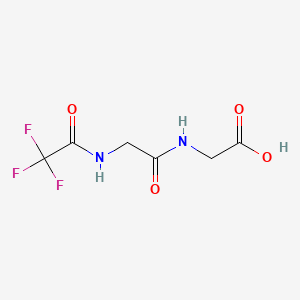
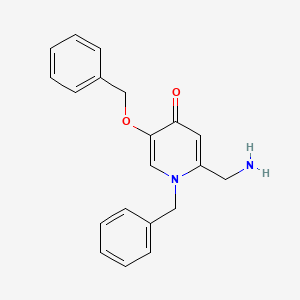
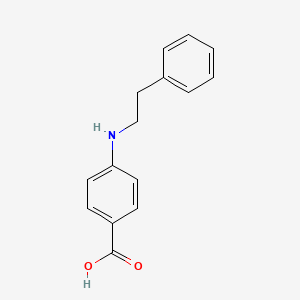
![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)
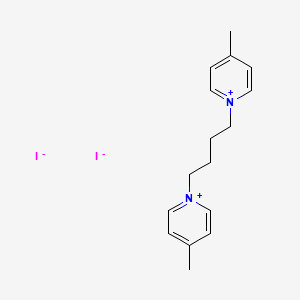
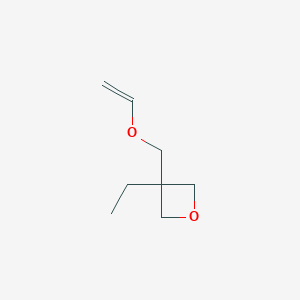
![3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile](/img/structure/B8654209.png)
![Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-](/img/structure/B8654215.png)
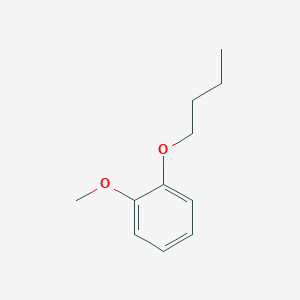
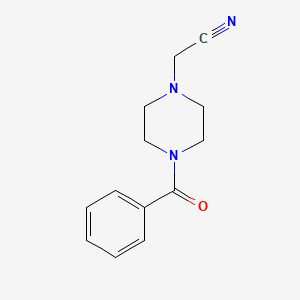
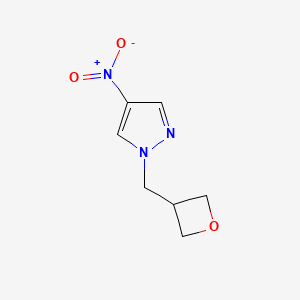
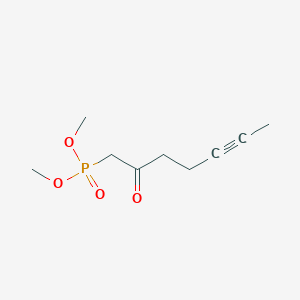
![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)
